molecular formula C14H11ClN2O2 B14074199 4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate CAS No. 40761-76-0

4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate

Cat. No.: B14074199
CAS No.: 40761-76-0
M. Wt: 274.70 g/mol
InChI Key: VVBHFDWLRMBRHU-UHFFFAOYSA-N
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Description

4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate is a chemical compound with a complex structure that includes aromatic rings and functional groups such as hydrazone and ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazone group can yield azo compounds, while reduction of the ester group can produce alcohols.

Scientific Research Applications

4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate exerts its effects involves interactions with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence biological pathways. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-Methoxybenzoyl)hydrazinylidene]methyl]phenyl 4-chlorobenzoate
  • **4-[(4-Nitrobenzoyl)hydrazinylidene]methyl]phenyl 4-chlorobenzoate
  • 4-[(4-Methylbenzyl)oxy]benzohydrazide

Uniqueness

4-(Hydrazinylidenemethyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrazone and ester functionalities provide versatility in synthetic applications, making it a valuable compound in both research and industrial contexts .

Properties

CAS No.

40761-76-0

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

(4-methanehydrazonoylphenyl) 4-chlorobenzoate

InChI

InChI=1S/C14H11ClN2O2/c15-12-5-3-11(4-6-12)14(18)19-13-7-1-10(2-8-13)9-17-16/h1-9H,16H2

InChI Key

VVBHFDWLRMBRHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NN)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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